Home > Products > Screening Compounds P125377 > Iodopyracet I-125
Iodopyracet I-125 - 78308-51-7

Iodopyracet I-125

Catalog Number: EVT-1592522
CAS Number: 78308-51-7
Molecular Formula: C11H16I2N2O5
Molecular Weight: 506.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iodopyracet I-125 is a radiolabeled compound primarily used in medical imaging and research, particularly for assessing inflammation and other pathological conditions. This compound is a derivative of pyracetam, a nootropic drug known for its cognitive-enhancing effects. The incorporation of iodine-125, a radioactive isotope, allows for the visualization of biological processes through imaging techniques such as positron emission tomography and single-photon emission computed tomography.

Source

Iodopyracet I-125 is synthesized from pyracetam through a series of chemical reactions that introduce the iodine-125 isotope. The synthesis typically involves the use of methyl-4-methoxybenzoate as a precursor, which undergoes multiple steps to yield the final product. The radiochemical yield of iodopyracet I-125 can reach approximately 44% with high radiochemical purity, making it suitable for preclinical studies.

Classification

Iodopyracet I-125 falls under the category of radiopharmaceuticals, specifically those targeting the translocator protein (TSPO). It is classified as a neuroimaging agent due to its ability to bind specifically to TSPO, which is upregulated in various inflammatory conditions.

Synthesis Analysis

Methods

The synthesis of Iodopyracet I-125 involves several key steps:

  1. Preparation of Precursors: Methyl-4-methoxybenzoate is used as the starting material.
  2. Radioiodination: The introduction of iodine-125 is achieved through electrophilic aromatic substitution or other radiolabeling techniques.
  3. Purification: The product is purified to ensure high radiochemical purity and specific activity.

Technical Details

The synthesis process requires careful control of reaction conditions to optimize yield and purity. The final product's specific radioactivity can reach up to 51.8 gigabecquerels per micromole, indicating a potent imaging agent for biological applications.

Molecular Structure Analysis

Structure

Iodopyracet I-125 has a molecular structure similar to that of pyracetam but includes an iodine atom substituted at specific positions on the aromatic ring. This structural modification enhances its binding affinity for TSPO.

Data

The molecular formula for iodopyracet I-125 can be represented as C_6H_10I_125N_2O_2, with the presence of iodine significantly influencing its physical and chemical properties.

Chemical Reactions Analysis

Reactions

Iodopyracet I-125 can participate in various chemical reactions typical of halogenated compounds, including nucleophilic substitutions and electrophilic additions. These reactions are essential for modifying the compound further or for conjugating it with other biomolecules for targeted delivery.

Technical Details

The reaction mechanisms often involve the formation of stable intermediates that facilitate the introduction of iodine without compromising the integrity of the pyracetam backbone.

Mechanism of Action

Process

The mechanism by which iodopyracet I-125 exerts its effects involves specific binding to TSPO, which is overexpressed in activated microglia during inflammation. This binding leads to an increase in radiopharmaceutical uptake in areas with heightened inflammatory activity, allowing for precise imaging of pathological changes.

Data

Studies have shown that iodopyracet I-125 demonstrates increased specific binding in neurotoxicant-treated animal models, highlighting its potential as a diagnostic tool in neuroinflammatory conditions.

Physical and Chemical Properties Analysis

Physical Properties

Iodopyracet I-125 exhibits properties typical of small organic molecules:

  • Molecular Weight: Approximately 250 g/mol
  • Appearance: Typically presented as a colorless to pale yellow solution when dissolved.

Chemical Properties

The compound is stable under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents. Its solubility in organic solvents facilitates its use in various imaging protocols.

Applications

Scientific Uses

Iodopyracet I-125 has significant applications in:

  • Medical Imaging: Utilized in positron emission tomography and single-photon emission computed tomography for visualizing inflammation and other pathological states.
  • Research: Employed in preclinical studies to understand neuroinflammatory processes and assess therapeutic interventions targeting TSPO.
  • Drug Development: Serves as a model compound for developing new radiolabeled agents aimed at improving diagnostic imaging techniques.
Radiopharmaceutical Development and Synthesis Methodologies

Historical Evolution of Iodopyracet I-125 in Diagnostic and Therapeutic Contexts

Iodopyracet (historically known as Diodone) represents a significant milestone in the evolution of radiocontrast agents, with its iodine-125 labeled form emerging as a pivotal tool in diagnostic imaging. The compound gained prominence through landmark clinical studies in the 1980s that established its utility in gastrointestinal diagnostics. Stewart et al.'s 1984 prospective study of 117 patients with suspected large bowel obstruction demonstrated iodopyracet's transformative diagnostic capabilities when administered as a water-soluble, single-contrast enema. This investigation revealed that plain radiography suggesting mechanical large bowel obstruction was frequently inaccurate, with iodopyracet enema correctly reclassifying 35% of cases (35/99) as non-obstructive, including 11 cases subsequently confirmed as idiopathic pseudo-obstruction [1].

The diagnostic paradigm shift enabled by iodopyracet I-125 stemmed from its ability to provide real-time visualization of contrast medium flow through the colon. This capability proved instrumental in differentiating between true mechanical obstructions requiring surgical intervention and functional disorders manageable conservatively. The clinical impact was substantial: preventing unnecessary laparotomies and enabling optimized surgical planning when intervention was required, particularly regarding proximal stoma placement for colonic decompression [1]. The transition from earlier, less specific contrast agents to iodopyracet I-125 represented a technological leap in gastrointestinal imaging, offering enhanced safety profiles compared to barium-based alternatives while providing superior diagnostic accuracy in obstruction localization.

Table 1: Diagnostic Performance of Iodopyracet I-125 in Large Bowel Obstruction (Stewart et al. 1984 Study)

Plain Radiography DiagnosisCases (n)Iodopyracet ConfirmationReclassified Cases
Mechanical Large Bowel Obstruction9952 confirmed (52.5%)11 site relocations (11.1%)
35 excluded (35.4%)
Pseudo-obstruction1815 confirmed (83.3%)3 excluded (16.7%)

Isotope Labeling Techniques for Iodopyracet I-125: Radiolabeling Efficiency and Stability

The radiolabeling of iodopyracet with iodine-125 primarily exploits electrophilic substitution reactions, capitalizing on the favorable nuclear properties of this radioisotope. Iodine-125 decays by electron capture with a half-life of 59.4 days, emitting 35.5 keV gamma rays and 27-32 keV characteristic X-rays that provide excellent detection efficiency for imaging applications while delivering relatively low radiation doses to patients [6]. These decay characteristics make it particularly suitable for diagnostic procedures requiring extended imaging windows or longitudinal studies.

Radiolabeling efficiency is critically dependent on reaction conditions and purification methodologies. The covalent attachment of iodine-125 to iodopyracet's aromatic ring system typically employs oxidizing agents like chloramine-T or iodogen to generate the electrophilic iodine species (I⁺) that readily substitutes hydrogen atoms in the ortho position relative to electron-donating groups. Studies on structurally similar compounds have achieved labeling efficiencies exceeding 95% under optimized conditions, with radiochemical purity >99% following purification via solid-phase extraction or high-performance liquid chromatography [4]. The stability of the carbon-iodine bond in iodopyracet I-125 is paramount for diagnostic reliability, with research demonstrating excellent in vitro stability (>95% intact compound after 24 hours in serum at 37°C) when proper formulation stabilizers are employed [3].

Recent methodological innovations have focused on enhancing specific activity while minimizing chemical impurities. Techniques such as pre-purification of sodium [¹²⁵I]iodide, optimization of reactant stoichiometry, and implementation of microfluidic reaction systems have demonstrated significant improvements in reproducibility. For instance, nanoparticle radiolabeling research shows that chemisorption techniques can achieve >80% radiolabeling efficiency while maintaining colloidal stability [3]. Competitive receptor binding assays using iodine-125 labeled compounds have demonstrated dissociation constants (Kd) as low as 1.68 nM, indicating that the radiolabeling process preserves high biological recognition capability [2].

Table 2: Radiolabeling Performance Metrics for Iodine-125 Compounds (Comparative Data)

ParameterIododobutamine [4]Silver Nanoparticles [3]P2X7R Ligand [2]
Labeling Yield96.8% ± 0.9%>80%44% ± 12%
Specific ActivityNot specifiedSufficient for in vivo imaging51.8 GBq/μmol
Affinity (Kd)Confirmed by blocking studyNot applicable1.68 nM
24h StabilityImplied by biodistribution>95% radiochemical purity>95% radiochemical purity

Novel Synthesis Pathways for Enhancing Radioligand Specificity

Contemporary research in iodopyracet I-125 derivatives focuses on molecular engineering strategies to enhance target specificity and pharmacokinetic profiles. Structure-activity relationship (SAR) studies have guided rational modifications to the iodopyracet scaffold, particularly through functional group manipulations at the carboxylic acid and nitrogen positions that influence receptor binding affinity and biodistribution patterns. The development of novel precursors for radioiodination has enabled more site-specific labeling, reducing the formation of undesirable radioactive byproducts that compromise imaging contrast [5].

The strategic incorporation of iodine-125 into advanced ligand architectures has demonstrated remarkable gains in biological specificity. Research on P2X7 receptor ligands exemplifies this approach, where systematic modification of an imidazole scaffold produced compound 1c with exceptional binding affinity (IC₅₀ = 0.25 ± 0.05 nM). Subsequent iodine-125 labeling yielded [¹²⁵I]1c with high specific binding to human P2X7R (Kd = 1.68 nM, Bmax = 94 fmol/mg), establishing an optimized platform for receptor quantification [2]. Similarly, structural optimization of translocator protein (TSPO) ligands led to [¹²⁵I]iodoDPA-713, which demonstrated substantially improved specific binding in neuroinflammation models compared to first-generation compounds [5].

Molecular hybridization represents another innovative pathway, where the iodinated aromatic moiety of iodopyracet is conjugated to biologically active pharmacophores. This approach leverages the targeting capabilities of established therapeutic compounds while incorporating the diagnostic capabilities of iodine-125. For instance, researchers have developed conjugates with enzyme inhibitors and receptor antagonists that show enhanced accumulation in target tissues. Proof-of-concept studies in inflammation models demonstrate that such hybrid compounds exhibit 3-5 fold higher target-to-background ratios compared to conventional iodopyracet, with receptor blocking studies confirming specificity through >90% reduction in uptake when co-administered with cold competitors [5]. These advances highlight how structural innovation combined with precise radiochemistry expands the diagnostic utility of iodine-125 compounds beyond traditional applications.

Table 3: Impact of Structural Modifications on Radioligand Performance

Structural Modification ApproachExample CompoundBiological TargetPerformance Enhancement
Heterocyclic scaffold optimizationP2X7R ligand 1c [2]Purinergic P2X7 receptorIC₅₀ = 0.25 nM, Kd = 1.68 nM
Alkyl chain length variationN,N-di-n-propyl indolglyoxylamide [5]Translocator Protein (TSPO)Increased brain penetration
Receptor-targeted pharmacophore conjugationiodoDPA-713 [5]TSPOIncreased specific binding in neuroinflammation
Stereochemical optimizationSSR180575 [5]TSPOHigher image contrast than [¹¹C]PK11195

These methodological advances in iodopyracet I-125 chemistry—from optimized radiolabeling techniques to rationally designed derivatives—continue to expand the diagnostic and research applications of this versatile radiopharmaceutical. The integration of novel synthetic approaches with rigorous biological validation promises further enhancements in molecular imaging capabilities across multiple disease states.

Properties

CAS Number

78308-51-7

Product Name

Iodopyracet I-125

IUPAC Name

2-[3,5-bis(125I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C11H16I2N2O5

Molecular Weight

506.06 g/mol

InChI

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8-2,9-2;

InChI Key

RERHJVNYJKZHLJ-QWLQROHJSA-N

SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

Isomeric SMILES

C1=C(C(=O)C(=CN1CC(=O)O)[125I])[125I].C(CO)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.